molecular formula C9H16O2 B1505540 tert-Butyl 2-methylbut-3-enoate CAS No. 919087-65-3

tert-Butyl 2-methylbut-3-enoate

Cat. No.: B1505540
CAS No.: 919087-65-3
M. Wt: 156.22 g/mol
InChI Key: CFECSJGONLRCJC-UHFFFAOYSA-N
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Description

tert-Butyl 2-methylbut-3-enoate is an α,β-unsaturated ester characterized by a bulky tert-butyl group and a methyl-substituted double bond. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for bioactive molecules or protected intermediates. The tert-butyl group enhances stability under acidic or basic conditions, enabling selective reactivity at the α,β-unsaturated site for conjugate additions or cycloadditions .

Properties

CAS No.

919087-65-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

tert-butyl 2-methylbut-3-enoate

InChI

InChI=1S/C9H16O2/c1-6-7(2)8(10)11-9(3,4)5/h6-7H,1H2,2-5H3

InChI Key

CFECSJGONLRCJC-UHFFFAOYSA-N

SMILES

CC(C=C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C=C)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in all compounds impedes nucleophilic attack at the ester carbonyl, directing reactivity toward the α,β-unsaturated site or halogenated positions.
  • Halogenation : Bromination (Compounds 3 and 4) introduces electrophilic sites for further functionalization, unlike the base structure. Compound 4’s (E)-selectivity (confirmed via NMR) arises from steric hindrance during elimination .
  • Stability: The Boc (tert-butoxycarbonyl) group in Compounds 2–4 enhances stability during purification, contrasting with non-protected analogs prone to decomposition.

Analytical Data Comparison

Parameter This compound Compound 3 Compound 4
1H NMR (δ, ppm) 1.40 (s, 9H, t-Bu), 5.60 (m, CH₂=CH) 1.42 (s, 9H), 6.20 (s, Br₂C=CH) 1.41 (s, 9H), 5.90 (d, BrC=CH)
13C NMR (δ, ppm) 166.5 (C=O), 125.0 (C=C) 165.8 (C=O), 110.0 (CBr₂) 166.0 (C=O), 122.5 (CBr)
HRMS Not reported (instability) Not reported [M+H]+ calc. 408.1

Insights :

  • The tert-butyl group’s signature singlet at ~1.40 ppm in 1H NMR is consistent across all analogs .
  • Bromination shifts olefinic proton signals upfield (Compound 3: δ 6.20 ppm; Compound 4: δ 5.90 ppm) due to electron-withdrawing effects .
  • Instability of the base structure precludes HRMS data, whereas protected analogs (Compounds 2–4) allow successful characterization .

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